molecular formula C9H12N2S2 B1431764 1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea CAS No. 1421606-02-1

1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea

Cat. No.: B1431764
CAS No.: 1421606-02-1
M. Wt: 212.3 g/mol
InChI Key: DAPXVWQNXCPKEH-UHFFFAOYSA-N
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Description

1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea is a chemical compound with the molecular formula C₉H₁₂N₂S₂ and a molecular weight of 212.34 g/mol . It is known for its unique structure, which includes a thiourea group and a methylsulfanyl phenyl ring. This compound is used extensively in scientific research due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea typically involves the reaction of N-methylthiourea with 3-(methylsulfanyl)benzoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.

Chemical Reactions Analysis

1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiourea group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. It is being explored for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its reactive thiourea group.

Mechanism of Action

The mechanism of action of 1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea can be compared with other thiourea derivatives, such as:

    N-Phenylthiourea: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.

    N-Methyl-N’-phenylthiourea: Similar structure but without the methylsulfanyl group, leading to variations in its chemical and biological properties.

    1-Methyl-3-(methylsulfonyl)benzene: Contains a sulfonyl group instead of a thiourea group, resulting in different reactivity and applications.

Properties

IUPAC Name

1-methyl-1-(3-methylsulfanylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S2/c1-11(9(10)12)7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPXVWQNXCPKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)SC)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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